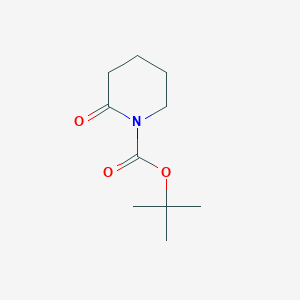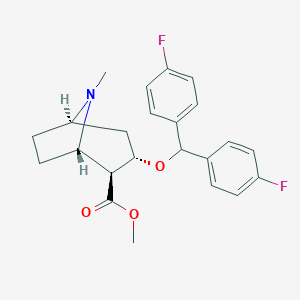
Difluoropine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluoropine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the opioid analgesic drug, fentanyl, and has been found to have unique properties that make it a promising tool for studying certain biological processes. In
作用机制
Difluoropine activates the MOR by binding to a specific site on the receptor, which triggers a series of intracellular signaling pathways. These pathways ultimately lead to the inhibition of neurotransmitter release, which reduces the perception of pain and produces feelings of euphoria. Difluoropine has been found to have a higher affinity for the MOR than other opioids, which may contribute to its unique pharmacological effects.
生化和生理效应
Difluoropine has been shown to produce a range of biochemical and physiological effects in animal models and cell cultures. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Difluoropine has also been found to produce less tolerance and physical dependence than other opioids, which may make it a safer alternative for pain management.
实验室实验的优点和局限性
Difluoropine has several advantages for use in lab experiments. Its high potency and selectivity for the MOR make it a valuable tool for studying the specific effects of MOR activation on various biological processes. Difluoropine also has a longer half-life than other opioids, which allows for more sustained effects and easier dosing. However, difluoropine has some limitations, including its potential for abuse and addiction, as well as its high cost and limited availability.
未来方向
There are several future directions for research on difluoropine. One area of interest is the development of new analogs and derivatives of difluoropine that may have improved pharmacological properties. Another area of interest is the use of difluoropine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the biochemical and physiological effects of difluoropine and its potential applications in pain management and addiction treatment.
Conclusion:
In conclusion, difluoropine is a promising compound for scientific research due to its unique pharmacological properties and potential applications in pain management and addiction treatment. Its synthesis method has been optimized over the years to improve yield and purity, and it has been extensively studied for its effects on the mu opioid receptor. Difluoropine has several advantages for use in lab experiments, including its high potency and selectivity, but also has limitations such as its potential for abuse and addiction. Future research on difluoropine will likely focus on the development of new analogs and derivatives, as well as its use in combination with other drugs or therapies.
合成方法
Difluoropine can be synthesized through a multistep process that involves the use of various chemical reagents and techniques. The first step involves the conversion of fentanyl to norfentanyl, which is then treated with a fluorinating agent to produce difluoronorfentanyl. Finally, difluoronorfentanyl is treated with a reducing agent to yield difluoropine. This synthesis method has been optimized over the years to improve the yield and purity of difluoropine.
科学研究应用
Difluoropine has been used extensively in scientific research to study the mu opioid receptor (MOR), which is a protein that is involved in pain perception and addiction. This compound has been found to be a potent and selective agonist of the MOR, meaning that it can activate this receptor without affecting other opioid receptors in the body. This property makes difluoropine a valuable tool for studying the specific effects of MOR activation on various biological processes.
属性
CAS 编号 |
156774-35-5 |
|---|---|
产品名称 |
Difluoropine |
分子式 |
C23H25F2NO3 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
methyl (1S,2S,3S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C23H25F2NO3/c1-26-18-11-12-19(26)21(23(27)28-2)20(13-18)29-22(14-3-7-16(24)8-4-14)15-5-9-17(25)10-6-15/h3-10,18-22H,11-13H2,1-2H3/t18-,19+,20+,21+/m1/s1 |
InChI 键 |
XSYGBVSQKPLETJ-ANULTFPQSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@H]1[C@@H]([C@H](C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)OC |
同义词 |
2-carbomethoxy-3-(bis(4-fluorophenyl)methoxy)tropane difluoropine O 620 O-620 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

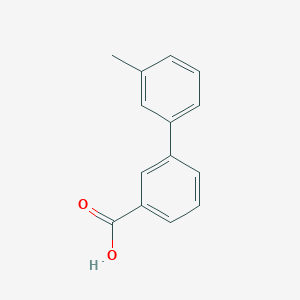
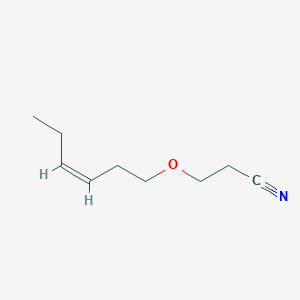

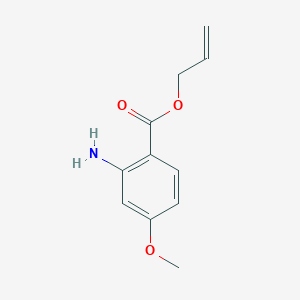
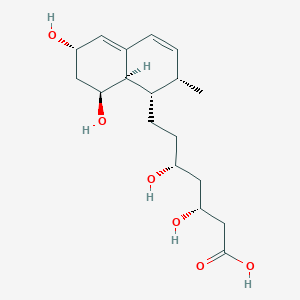


![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
